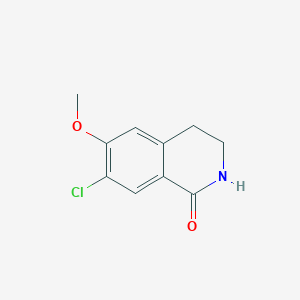
7-Cloro-6-metoxi-1,2,3,4-tetrahidroisoquinolin-1-ona
Descripción general
Descripción
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that this compound may have similar effects .
Análisis Bioquímico
Biochemical Properties
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cysteine-reactive proteins, making it a valuable tool in chemoproteomic studies . The nature of these interactions often involves covalent binding to cysteine residues, which can lead to the modulation of protein function. Additionally, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one has been used in the development of bifunctional tools for targeted protein degradation .
Cellular Effects
The effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways involved in neuroinflammation . Furthermore, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of cysteine residues on target proteins . This modification can lead to either inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can have sustained effects on cellular functions, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one .
Transport and Distribution
The transport and distribution of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one within cells can affect its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one to these compartments is facilitated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane (DCM) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the chloro group but shares the core structure with 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but with different functional groups.
Uniqueness
The presence of both the chloro and methoxy groups in 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYRVHJEULFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
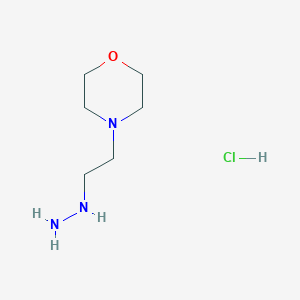
![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)



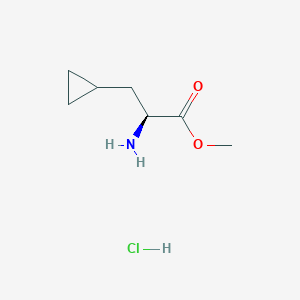

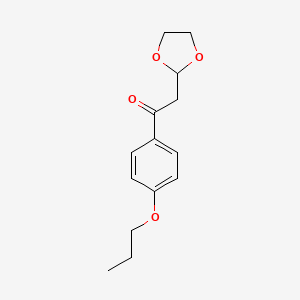
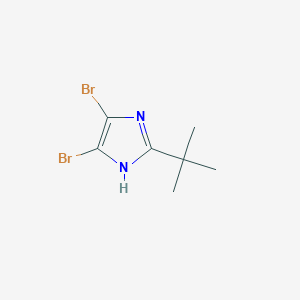

amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)
